Glycine, N-L-arginyl-

Übersicht

Beschreibung

Arg-Gly is a dipeptide.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Key Findings:

- Glycine has been shown to enhance neurotransmission and protect against neurodegenerative diseases. It acts as a co-agonist at NMDA receptors, crucial for cognitive functions such as learning and memory .

- In psychiatric populations, glycine administration has demonstrated improvements in symptoms of schizophrenia and other disorders .

Case Study:

A clinical trial involving patients with schizophrenia found that glycine supplementation improved psychiatric symptoms significantly compared to placebo controls, indicating its potential as an adjunct therapy in mental health disorders .

Anti-inflammatory Properties

Key Findings:

- Glycine exhibits anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. It has been noted to decrease pro-inflammatory cytokines like TNF-α and IL-6 in various models .

- Studies suggest that Gly/Arg can ameliorate conditions like colitis and ischemia-reperfusion injury through its anti-inflammatory mechanisms .

Data Table: Anti-inflammatory Effects of Glycine

| Study Reference | Condition | Dosage | Results |

|---|---|---|---|

| Colitis | 10 mM | Reduced IL-6 and TNF-α expression | |

| Ischemia-reperfusion injury | Varies | Improved recovery and reduced inflammation |

Gastroprotective Effects

Key Findings:

- Research indicates that Gly/Arg can protect against gastro-duodenal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. The compound enhances mucosal defense mechanisms and reduces oxidative stress .

- In a rat model, pre-treatment with Gly/Arg significantly mitigated gastric erosions caused by NSAID treatment .

Case Study:

In a controlled study, rats treated with Gly/Arg showed significantly less gastric damage compared to those receiving Diclofenac alone, highlighting its protective role against drug-induced gastrointestinal toxicity .

Metabolic Benefits

Key Findings:

- Glycine supplementation has been associated with improved insulin sensitivity and glucose metabolism, particularly beneficial for individuals with type 2 diabetes mellitus (T2DM) .

- The compound acts as a secretagogue for glucagon-like peptide-1 (GLP-1), enhancing insulin secretion post-meal .

Data Table: Metabolic Effects of Glycine

| Study Reference | Population | Dosage | Outcome |

|---|---|---|---|

| T2DM Patients | Varies | Improved insulin response | |

| Healthy Adults | Varies | Enhanced glucose tolerance |

Cardiovascular Health

Key Findings:

- Increased levels of homoarginine, which can be influenced by L-arginine supplementation, have been linked to reduced mortality in ischemic stroke patients. This suggests a protective cardiovascular effect of Gly/Arg .

- The combination of glycine and L-arginine may play a role in regulating blood pressure and improving endothelial function .

Case Study:

A study on ischemic stroke patients found that higher homoarginine levels correlated with lower all-cause mortality rates, indicating the cardiovascular benefits of arginine-rich compounds like Gly/Arg .

Eigenschaften

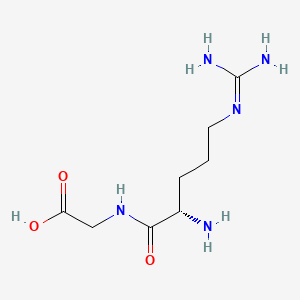

IUPAC Name |

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUXCWCKKCZEAW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178885 | |

| Record name | Glycine, N-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-67-9 | |

| Record name | Glycine, N-L-arginyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.